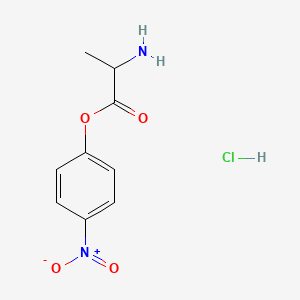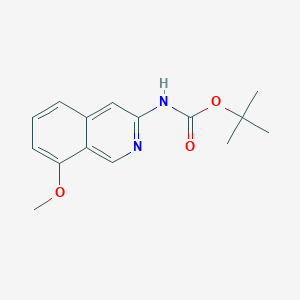
2,3,3-Trimethyl-3H-indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-3H-indol-6-amine is a chemical compound with the molecular formula C11H13N. It is a derivative of indole, a significant heterocyclic compound that forms the core structure of many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-6-amine typically involves the reaction of 2,3,3-Trimethylindolenine with suitable amine sources under controlled conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of the tosyl masking group . Another approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-3H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of alkylated or acylated indole derivatives.
Applications De Recherche Scientifique
2,3,3-Trimethyl-3H-indol-6-amine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-3H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethylindolenine: A closely related compound with similar structural features but different functional groups.
Indole-3-acetic acid: A plant hormone with a similar indole core but different biological functions.
3,3-Dimethylindole: Another indole derivative with distinct chemical properties and applications.
Uniqueness
2,3,3-Trimethyl-3H-indol-6-amine stands out due to its unique combination of structural features and functional groups, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2,3,3-trimethylindol-6-amine |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)9-5-4-8(12)6-10(9)13-7/h4-6H,12H2,1-3H3 |
Clé InChI |
ZUWZZZLOUZNWII-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C1(C)C)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

![1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one](/img/structure/B13660953.png)






